molecular formula C10H9NO2 B8511901 5-(Pyridin-2-yl)pent-4-ynoic acid

5-(Pyridin-2-yl)pent-4-ynoic acid

Cat. No. B8511901
M. Wt: 175.18 g/mol
InChI Key: SHOSENGPSODWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Pyridin-2-yl)pent-4-ynoic acid is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Pyridin-2-yl)pent-4-ynoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Pyridin-2-yl)pent-4-ynoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

5-pyridin-2-ylpent-4-ynoic acid

InChI

InChI=1S/C10H9NO2/c12-10(13)7-2-1-5-9-6-3-4-8-11-9/h3-4,6,8H,2,7H2,(H,12,13)

InChI Key

SHOSENGPSODWRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C#CCCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a aqueous solution of 1M NaOH (9.9 mL) heated at 50° C., was added slowly a solution of ethyl 5-(pyridin-2-yl)pent-4-ynoate (2 g, 9.90 mmol) in 3 mL of ethanol. The reaction mixture was stirred 1 h 30 at 50° C. and cooled to room temperature. An aqueous 1N HCl (9.9 mL, 9.90 mmol) was then added and the solvent was removed under pressure to afford 2.3 g of 5-(pyridin-2-yl)pent-4-ynoic acid (Yield: 99%) as a brown solid which can be used without further purification.
Name
Quantity
9.9 mL
Type
reactant
Reaction Step One
Name
ethyl 5-(pyridin-2-yl)pent-4-ynoate
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
9.9 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Reaction Step One
Name
CCOC(=O)CCC#Cc1ccccn1
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Reaction Step One

Synthesis routes and methods III

Procedure details

To a aqueous solution of 1M NaOH (9.9 mL) heated at 50° C., was added slowly a solution of ethyl 5-(pyridin-2-yl)pent-4-ynoate (2 g, 9.90 mmol) in 3 mL of ethanol. The reaction mixture was stirred 1h 30 at 50° C. and cooled to room temperature. An aqueous 1N HCl (9.9 mL, 9.90 mmol) was then added and the solvent was removed under pressure to afford 2.3 g of 5-(pyridin-2-yl)pent-4-ynoic acid (Yield: 99%) as a brown solid which can be used without further purification.
Name
Quantity
9.9 mL
Type
reactant
Reaction Step One
Name
ethyl 5-(pyridin-2-yl)pent-4-ynoate
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
9.9 mL
Type
reactant
Reaction Step Four

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